7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-[(4-methylphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-11-2-4-12(5-3-11)10-23-13-6-7-14-15(18(19,20)21)9-17(22)24-16(14)8-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCHEQXRYSBMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 4-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Synthetic Route: The 4-hydroxycoumarin undergoes an alkylation reaction with 4-methylbenzyl bromide to form the intermediate 7-[(4-methylbenzyl)oxy]-4-hydroxycoumarin. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.
Chemical Reactions Analysis
7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydroxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have demonstrated that coumarin derivatives, including 7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one, exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells . This suggests potential for further development as anticancer agents.
- Enzyme Inhibition :
- Antimicrobial Properties :
Material Science Applications
- Liquid Crystal Displays :
- Fluorescent Sensors :
Organic Synthesis Applications
- Synthesis Pathways :
Synthesis Method Description Pechmann Condensation Involves the reaction of phenols with β-ketoesters under acidic conditions to form coumarin derivatives. Coupling Reactions Alkylation reactions where a hydroxy derivative is reacted with alkyl halides to introduce substituents like the 4-methylbenzyl group.
Case Studies
- Breast Cancer Research : A study published in Molecules highlighted the anticancer potential of similar coumarin derivatives against MCF-7 cells, providing insights into structure-activity relationships that could inform future research on this compound .
- Antimicrobial Studies : Research conducted on various coumarin derivatives indicated their effectiveness against bacterial strains, suggesting that modifications such as those present in this compound could lead to novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
Compound 4b : 7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)-2H-chromen-2-one
- Substituent : Propargyloxy group (-O-C≡CH).
- Properties : Lower melting point (82–84°C) compared to analogs with bulkier groups, likely due to reduced molecular packing efficiency. Molecular weight: 269.04 g/mol .
- Activity : Demonstrated cytotoxicity in preliminary assays, suggesting the trifluoromethyl group enhances bioactivity .
Compound 2d : 7-(2-Hydroxyethoxy)-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one
- Substituent : Hydroxyethoxy group (-O-CH₂CH₂OH).
- Properties : Higher molecular weight (379.1 g/mol) and moderate melting point (104–106°C). The hydroxyl group improves water solubility, which may enhance bioavailability .
- Application: Used in nitric oxide donor hybrids for anti-cholestasis activity, indicating substituent flexibility for targeted drug design .
Coumarin 481 : 7-(Diethylamino)-4-(trifluoromethyl)-2H-chromen-2-one
- Substituent: Diethylamino group (-N(C₂H₅)₂).
- Properties: Fluorescent properties (excitation/emission: 340/500 nm) due to the electron-donating amino group. Molecular weight: 285.27 g/mol .
- Application: Widely used in dyes, OLEDs, and bioimaging, highlighting the role of substituents in non-therapeutic applications .
Substituent Variations at Position 4
Compound 4a : 4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one
- Substituent : Methyl group (-CH₃) instead of trifluoromethyl.
- Properties : Higher melting point (129–132°C) compared to 4b, suggesting enhanced crystallinity from the methyl group. Molecular weight: 215.07 g/mol .
Compound C18 : 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
- Substituent: Methylaminomethyl group (-CH₂-NH-CH₃) at position 4.
- Activity: Binds selectively to monoamine oxidase B (MAO-B) with a Tanimoto similarity score of 1.33 to MAO-B inhibitors, demonstrating the importance of 4-position modifications in enzyme inhibition .
Comparative Data Table
*Calculated molecular weight based on formula C₁₈H₁₅F₃O₃.
Key Research Findings
Trifluoromethyl Group Impact : The -CF₃ group at position 4 enhances metabolic stability and electron-withdrawing effects, critical for interactions with enzymes like MAO-B or acetylcholinesterase .
Position 7 Flexibility : Substituents at position 7 dictate solubility and target specificity. Hydrophilic groups (e.g., hydroxyethoxy) improve bioavailability, while lipophilic groups (e.g., 4-methylbenzyloxy) enhance membrane permeability .
Synthetic Accessibility : Propargylation and benzyloxy group introductions (e.g., ) are common synthetic routes, with yields >75% under optimized conditions .
Biological Activity
7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is defined by the chromen-2-one backbone, with a 4-trifluoromethyl group and a 4-methylbenzyl ether substituent. This configuration enhances its lipophilicity and stability, potentially impacting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F3O5 |
| Molecular Weight | 392.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Inflammatory Mediators : The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests its potential use as an antimicrobial agent in clinical settings.
- Antitumor Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Antimicrobial Activity
Research indicates that chromone derivatives, including this compound, have shown promising results against various pathogens. For instance:
- In vitro Studies : The compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus and other bacterial strains. The minimum inhibitory concentration (MIC) was found to be significantly low, indicating potent antimicrobial properties .
Antitumor Activity
Studies have evaluated the antitumor effects of this chromone derivative using various cancer cell lines. The findings include:
- Cell Viability Assays : Utilizing MTT assays, researchers reported a notable reduction in cell viability in treated cancer cell lines. For example, IC50 values were determined to assess the effectiveness of the compound against specific tumor types .
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Methods : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with an IC50 value around 15 µM.
-
Antimicrobial Efficacy Study :
- Objective : Test the antimicrobial activity against Escherichia coli and Candida albicans.
- Methods : Disc diffusion method and broth microdilution techniques were used.
- Results : The compound exhibited a clear zone of inhibition at concentrations as low as 100 µg/mL against both pathogens.
Q & A
Q. What challenges arise in pharmacokinetic profiling, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
